molecular formula C22H23N3O3 B2858812 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 941883-46-1

2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2858812
CAS No.: 941883-46-1
M. Wt: 377.444
InChI Key: MJDCIEJQUFWYLF-UHFFFAOYSA-N
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Description

2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a pyridazinone core substituted with a 2,4-dimethylphenyl group and an acetamide moiety linked to a 2-methoxybenzyl group. This compound’s unique structure suggests it may have interesting chemical properties and potential biological activities.

Properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-8-9-18(16(2)12-15)19-10-11-22(27)25(24-19)14-21(26)23-13-17-6-4-5-7-20(17)28-3/h4-12H,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDCIEJQUFWYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Arylhydrazines with Diketones

The pyridazinone ring system is typically synthesized via cyclocondensation between substituted arylhydrazines and 1,4-diketones or γ-keto esters. For 3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine, the reaction proceeds by heating 2,4-dimethylphenylhydrazine with maleic anhydride in ethanol under reflux (80–90°C, 6–8 hours). The mechanism involves:

  • Nucleophilic attack of the hydrazine on the carbonyl groups.
  • Cyclization to form the six-membered pyridazinone ring.
  • Aromatization via dehydration, favored by electron-donating substituents like methyl groups.

Representative Conditions

Reagent Solvent Temperature (°C) Time (h) Yield (%)
Maleic anhydride Ethanol 80 6 72
2,4-Dimethylphenylhydrazine Ethanol 90 8 68

Electron-donating groups on the arylhydrazine enhance cyclization efficiency by stabilizing intermediates through resonance.

Alternative Routes Using Active Methylene Compounds

Pyridazinones may also form via reactions between arylazo derivatives and active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). For instance, treating 2,4-dimethylphenyl-substituted arylhydrazones with malononitrile in acetic acid yields 3-arylpyridazin-6-ones through aza-Michael addition and cyclization. This method is advantageous for introducing diverse substituents at the 3-position.

Introduction of the Acetamide Side Chain

Alkylation of Pyridazinone Nitrogen

The N-1 position of the pyridazinone undergoes alkylation with haloacetamide derivatives. A two-step protocol is employed:

  • Bromoacetylation : Reacting the pyridazinone with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (TEA) yields 1-(bromoacetyl)-3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine.
  • Nucleophilic Substitution : Treating the bromoacetyl intermediate with 2-methoxybenzylamine in acetonitrile at 60°C for 12 hours displaces bromide, forming the target acetamide.

Critical Parameters

  • Base selection (TEA vs. NaHCO₃) impacts reaction rate and by-product formation.
  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of 2-methoxybenzylamine.

Coupling via Carbodiimide Reagents

Direct amide bond formation between pyridazinone-acetic acid and 2-methoxybenzylamine is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). The carboxylic acid precursor, 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid, is synthesized via hydrolysis of the corresponding ethyl ester.

Optimized Coupling Conditions

Reagent Molar Ratio Solvent Temperature (°C) Yield (%)
EDCI/HOBt 1.2:1 DCM 25 85
Pyridazinone-acetic acid 1.0 DMF 25 78

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). The target compound exhibits an Rf of 0.35 in ethyl acetate/hexane (1:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.34–7.12 (m, 7H, aromatic), 4.41 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).
  • HRMS : m/z calculated for C₂₃H₂₅N₃O₃ [M+H]⁺ 400.1871, found 400.1868.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Alkylation High regioselectivity Requires anhydrous conditions 72
EDCI/HOBt coupling Mild conditions Additional hydrolysis step 68

The alkylation route is preferred for scalability, whereas coupling methods suit acid-sensitive substrates.

Industrial-Scale Considerations

Continuous flow reactors improve heat transfer and reduce reaction times for cyclocondensation steps. Automated systems enable precise control over stoichiometry and temperature, enhancing reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The compound’s structure suggests it may inhibit certain enzymes or bind to receptor sites, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-hydroxybenzyl)acetamide
  • 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is unique due to the presence of the methoxy group on the benzyl moiety. This structural feature may influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyridazinone core via cyclization using reagents like hydrazine derivatives and diketones .
  • Step 2: Introduction of the 2,4-dimethylphenyl group through electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
  • Step 3: Acetamide functionalization via nucleophilic acyl substitution, using 2-methoxybenzylamine and activated esters . Key conditions: Solvents (DMF, THF), temperatures (60–100°C), and catalysts (Pd for cross-coupling) must be optimized for yield and purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

  • HPLC: To assess purity (>95% recommended for biological assays) .
  • NMR (¹H/¹³C): To confirm substituent positions (e.g., methyl groups on phenyl rings, methoxybenzyl linkage) .
  • Mass Spectrometry (HRMS): To verify molecular formula (e.g., C₂₄H₂₅N₃O₃) .

Q. What are the primary biological targets or pathways under investigation for this compound?

Preliminary studies suggest interactions with:

  • Enzymes: Potential inhibition of cyclooxygenase (COX) or kinases due to the pyridazinone core and acetamide moiety .
  • Receptors: Structural analogs show affinity for G-protein-coupled receptors (GPCRs) via methoxybenzyl groups . Target validation requires enzymatic assays (e.g., fluorescence polarization) and cell-based models .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?

  • Protocol: Use AutoDock4/Vina to model interactions between the compound and target proteins (e.g., COX-2). Focus on binding affinity (ΔG) and key residues (e.g., hydrogen bonding with methoxy groups) .
  • Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may indicate conformational flexibility or solvation effects .

Q. What strategies resolve contradictions in SAR data for pyridazinone derivatives?

Example: If a methyl group on the phenyl ring enhances potency in one study but reduces it in another:

  • Systematic Variation: Synthesize analogs with substituents at positions 2, 3, and 4 of the phenyl ring .
  • Data Normalization: Control for assay conditions (e.g., pH, cell line variability) using reference inhibitors .
  • Meta-Analysis: Cross-reference with structurally related compounds (e.g., 4-fluorophenyl or chlorophenyl analogs) .

Q. How can reaction conditions be scaled for gram-scale synthesis without compromising yield?

  • Continuous Flow Chemistry: Reduces side reactions by maintaining precise temperature/residence time control .
  • Catalyst Recycling: Use immobilized Pd catalysts for coupling steps to minimize costs .
  • In-line Analytics: Implement FTIR or Raman spectroscopy to monitor intermediate formation .

Q. What are the implications of in vitro vs. in vivo stability data for this compound?

  • In Vitro: Assess metabolic stability using liver microsomes (e.g., CYP450 isoforms). Methoxy groups may reduce oxidation susceptibility .
  • In Vivo: Pharmacokinetic studies (rodents) can identify hydrolysis-prone sites (e.g., acetamide bond). Prodrug strategies may enhance bioavailability .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational and experimental binding affinities?

  • Re-docking with Flexible Receptors: Account for protein conformational changes using molecular dynamics (MD) simulations .
  • Solvent Effects: Include explicit water molecules in docking models to improve accuracy .
  • Experimental Replication: Repeat assays with purified protein isoforms to rule out isoform-specific effects .

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?

  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Hill equation) to determine IC₅₀ and Hill coefficient .
  • Error Propagation: Use bootstrap resampling to estimate confidence intervals for derived parameters .

Specialized Methodologies

Q. How can substituent effects on the pyridazinone core be systematically explored?

  • Library Design: Synthesize derivatives with halogens, electron-donating/withdrawing groups, and heteroaromatic replacements (e.g., thiophene) .
  • QSAR Modeling: Correlate substituent properties (Hammett σ, logP) with bioactivity using partial least squares (PLS) regression .

Q. What techniques validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA): Confirm compound binding to intracellular targets by measuring protein thermal stability shifts .
  • Click Chemistry: Incorporate alkyne/azide tags into the compound for pull-down assays and target identification .

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